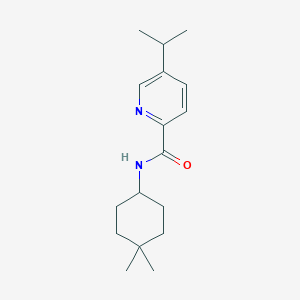![molecular formula C19H20N2O2 B7436326 5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide](/img/structure/B7436326.png)
5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide, also known as ADX-48621, is a novel and selective positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). It has been studied for its potential therapeutic applications in various neurological disorders, such as fragile X syndrome, autism spectrum disorders, and schizophrenia.
Mecanismo De Acción
5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that plays a key role in synaptic plasticity and neurotransmitter release in the central nervous system. By binding to a specific site on mGluR5, 5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide enhances the receptor's signaling activity, leading to increased release of glutamate and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include increased synaptic plasticity, enhanced long-term potentiation, and increased dendritic spine density in the hippocampus and prefrontal cortex. It has also been shown to reduce the expression of certain genes that are associated with neurological disorders, such as Fmr1 in fragile X syndrome.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide has several advantages for use in lab experiments. It is highly selective for mGluR5 and does not interact with other glutamate receptors, which reduces the potential for off-target effects. It also has good pharmacokinetic properties, with a long half-life and good brain penetration. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide. One area of interest is in the development of new therapies for neurological disorders. 5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide has shown promise in preclinical studies, and further research is needed to determine its potential clinical applications. Another area of interest is in understanding the molecular mechanisms underlying its effects on synaptic plasticity and neurotransmitter release. This could lead to the development of new drugs that target these pathways. Finally, there is interest in developing new methods for synthesizing 5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide and other mGluR5 modulators, which could improve their availability for research and clinical use.
Métodos De Síntesis
The synthesis of 5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide involves a series of chemical reactions, including the condensation of 2,6-dimethyl-3-pyridinecarboxylic acid with 1-bromo-2,3-dihydro-1H-indene, followed by acetylation and amidation to yield the final product.
Aplicaciones Científicas De Investigación
5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in neurological disorders. In preclinical studies, it has been shown to improve cognitive function, reduce anxiety-like behaviors, and normalize social behavior in animal models of fragile X syndrome and autism spectrum disorders. It has also been studied for its potential antipsychotic effects in animal models of schizophrenia.
Propiedades
IUPAC Name |
5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-11-16(13(3)22)10-17(12(2)20-11)19(23)21-18-9-8-14-6-4-5-7-15(14)18/h4-7,10,18H,8-9H2,1-3H3,(H,21,23)/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBILEYSQFJPCS-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)C(=O)C)C(=O)NC2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C(=N1)C)C(=O)C)C(=O)N[C@@H]2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-Ethoxycyclobutyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7436248.png)
![2-[4-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzoyl]piperazin-1-yl]acetonitrile](/img/structure/B7436250.png)
![1-[1-(4-ethylsulfanylphenyl)ethyl]-3-[3-(1H-1,2,4-triazol-5-yl)propyl]urea](/img/structure/B7436255.png)
![N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide](/img/structure/B7436260.png)
![ethyl 5-[[(2-methyl-3-oxo-1H-pyrazole-5-carbonyl)amino]methyl]furan-2-carboxylate](/img/structure/B7436272.png)
![(1R,2R)-2-(2-methylphenyl)-N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B7436277.png)
![N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide](/img/structure/B7436279.png)
![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]pyrido[3,4-b]pyrazin-5-amine](/img/structure/B7436285.png)
![8-(5-Bromo-2,6-dimethylpyrimidin-4-yl)-1-methyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B7436287.png)
![1-[2-(2,2-Dichlorocyclopropyl)ethyl]-3-[1-[4-(triazol-1-yl)phenyl]ethyl]urea](/img/structure/B7436293.png)
![1-Ethyl-3-[4-(2-methylsulfonylethoxy)anilino]quinoxalin-2-one](/img/structure/B7436298.png)
![3-[(4-methylphenyl)methyl]-N-(2-methyl-4-pyrazol-1-ylphenyl)azetidine-1-carboxamide](/img/structure/B7436317.png)

